![molecular formula C20H15FN2OS B2985825 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-33-8](/img/structure/B2985825.png)

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

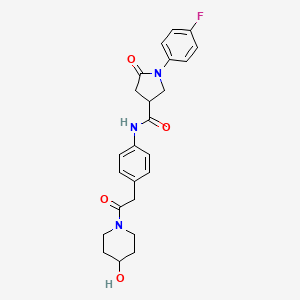

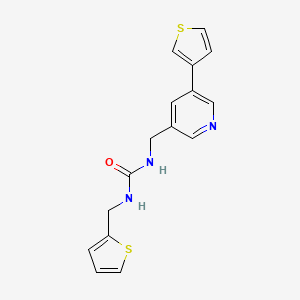

“3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated for its biological activity. It’s found to have antitumor properties .

Synthesis Analysis

The compound is synthesized via structural modifications of tazemetostat . The exact synthesis process isn’t detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine. It includes a fluorobenzyl group and a methylphenyl group .Wissenschaftliche Forschungsanwendungen

Photovoltaic Polymers

The compound can be used in the design of photovoltaic polymers . These polymers have been used to boost the power conversion efficiency (PCE) of organic solar cells (OSCs) to over 19% . The compound’s structure significantly affects the molecular packing, electronic structure, and film morphology of polymers .

Solar Cells

The compound can be used in the development of solar cells . It can contribute to the strong conjugation degree, wide absorption spectrum, large absorption coefficient, high-lying energy level, and good crystallinity of the solar cells .

Polymer Design

The compound can be used in polymer design . It can help tune the polymer characteristics, understand the intrinsic limitations of PCE, and evaluate the application of TT bridges in high-efficient polymers .

Antitumor Agents

The compound can be used as a potent antitumor agent . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

EZH2 Inhibitors

The compound can be used as an EZH2 inhibitor . It has been synthesized via structural modifications of tazemetostat and has shown promising results .

Cell Morphology Studies

The compound can be used in cell morphology studies . It can significantly affect lymphoma cell morphology .

Wirkmechanismus

Target of Action

The compound, also known as 3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene silencing.

Mode of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It also acts as an inhibitor of EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

Biochemical Pathways

The compound’s interaction with Mycobacterium tuberculosis and EZH2 affects several biochemical pathways. In the case of tuberculosis, it disrupts the bacterium’s energy metabolism . As an EZH2 inhibitor, it interferes with histone methylation pathways, leading to changes in gene expression .

Result of Action

The compound’s action results in significant antimycobacterial activity, with some compounds exhibiting very good activity (MIC in the range of 6–8 μM) . In the context of cancer, it has remarkable antitumor activity against certain cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the target genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVKYUCJSZFTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)

amino}acetamide](/img/structure/B2985747.png)

![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)